L-Glutathione Reduced-15N: A Technical Guide for Researchers
L-Glutathione Reduced-15N: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the core chemical properties, analytical methodologies, and biological significance of L-Glutathione reduced-15N. This isotopically labeled variant of the ubiquitous antioxidant, glutathione (B108866), serves as a powerful tool in metabolic research and drug development.
L-Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), in its reduced form (GSH), is a tripeptide central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the glutathione molecule provides a non-radioactive tracer for elucidating its metabolic fate and dynamics within biological systems. This guide summarizes its key chemical properties, details experimental protocols for its analysis, and illustrates its role in metabolic pathways.
Core Chemical Properties
The fundamental chemical and physical properties of L-Glutathione are not significantly altered by the incorporation of a ¹⁵N isotope in place of the naturally abundant ¹⁴N. The following tables provide a summary of these properties. While specific experimental data for the ¹⁵N-labeled variant is limited, the data for unlabeled L-Glutathione reduced serves as a reliable reference.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇¹⁵N₁N₂O₆S | [Computed by PubChem][1] |
| Molecular Weight | 308.32 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 192-195 °C (decomposes) |
Physicochemical Data
| Property | Value | Reference |
| Solubility | Soluble in water (approx. 20 mg/mL), dilute alcohol, dimethylformamide (DMF), and liquid ammonia. Insoluble in ethanol (B145695) and DMSO. | [2][3][4] |
| Specific Rotation [α]²⁰/D | -17.5° to -15.5° | [5][6] |
| XLogP3-AA | -4.5 | [1] |
Experimental Protocols
The analysis of L-Glutathione reduced-15N and its metabolites is crucial for understanding its role in biological systems. The following are detailed methodologies for its quantification and characterization using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: UPLC-MS/MS for Glutathione Metabolite Analysis
This protocol is adapted from methodologies used for the analysis of glutathione and its metabolites in cultured cells and can be applied for tracing studies using L-Glutathione reduced-15N.
1. Materials and Reagents:
-
L-Glutathione reduced-15N (as standard and/or tracer)
-
Stable isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-GSH)[7]
-
N-ethylmaleimide (NEM) for derivatization[7]
-
Acetonitrile (ACN), HPLC or MS grade[7]
-
Formic acid (FA), MS grade[7]
-
Ultrapure water[7]
-
Ice-cold phosphate-buffered saline (PBS)[7]
2. Sample Preparation:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS.
-
Lysis and Derivatization: Lyse the cells and immediately add a solution containing N-ethylmaleimide (NEM) to derivatize the thiol group of reduced glutathione, preventing its oxidation.[7]
-
Protein Precipitation: Precipitate proteins using a suitable agent like sulfosalicylic acid (SSA) or by adding a high concentration of cold organic solvent (e.g., acetonitrile).[7]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.[7]
-
Supernatant Collection: Transfer the supernatant containing the derivatized glutathione to a new tube for analysis.[7]
3. UPLC-MS/MS Analysis:
-
LC System: A UPLC system equipped with a suitable column for polar analytes (e.g., HSS T3).[8]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) operating in positive electrospray ionization (ESI) mode.[8]
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions specific for the NEM-derivatized L-Glutathione reduced-15N and the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the characterization of L-Glutathione reduced-15N using NMR.
1. Sample Preparation:
-
Dissolve an appropriate amount of L-Glutathione reduced-15N in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a final concentration of 1-10 mM.
-
Adjust the pH of the solution if necessary, as chemical shifts can be pH-dependent.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.
-
¹⁵N HSQC: Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the nitrogen atoms with their directly attached protons, providing specific signals for the ¹⁵N-labeled sites.
-
Other 2D NMR: Additional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton spin systems.
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Reference the chemical shifts to an internal or external standard.
-
Analyze the ¹H spectrum for characteristic resonances of the glutamate, cysteine, and glycine (B1666218) residues.
-
In the ¹⁵N HSQC spectrum, identify the cross-peak corresponding to the ¹⁵N-labeled amide bond, confirming the isotopic incorporation and providing information about its chemical environment.
Signaling and Metabolic Pathways
L-Glutathione reduced-15N is an invaluable tracer for studying glutathione metabolism and its role in various cellular processes. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Glutathione Biosynthesis Pathway
The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9]
Caption: De novo synthesis of glutathione from its constituent amino acids.
Glutathione Redox Cycle
The antioxidant function of glutathione is maintained by the redox cycle involving glutathione reductase (GR) and glutathione peroxidase (GPx).
Caption: The central role of glutathione in the detoxification of reactive oxygen species.
Experimental Workflow for ¹⁵N Tracer Analysis
This diagram outlines the general workflow for a stable isotope tracing experiment using L-Glutathione reduced-15N or its ¹⁵N-labeled precursors to study glutathione metabolism.
Caption: A typical workflow for metabolic studies using ¹⁵N-labeled compounds.
References
- 1. L-Glutathione reduced-15N | C10H17N3O6S | CID 169450295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduced Glutathione [gbiosciences.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. L-Glutathione reduced, 25 g, CAS No. 70-18-8 | Amino Acids for Cell Culture | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. L-Glutathione reduced, 2.5 g, CAS No. 70-18-8 | Amino Acids for Cell Culture | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells | MDPI [mdpi.com]
- 9. nbinno.com [nbinno.com]
